5-(Methoxymethyl)isoxazole-3-carbaldehyde
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Overview
Description
“5-(Methoxymethyl)isoxazole-3-carbaldehyde” is a chemical compound with the molecular formula C6H7NO3 . It is widely used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 141.126.
Chemical Reactions Analysis
Isoxazole derivatives have been found to show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The substitution of various groups on the isoxazole ring imparts different activity .
Scientific Research Applications
Synthesis of 3-Hydroxyisoxazole-5-carbaldehydes
5-(Methoxymethyl)isoxazole-3-carbaldehyde has been utilized in the synthesis of 3-hydroxyisoxazole-5-carbaldehydes, which are valuable intermediates in creating analogs of CNS-active amino acids. This process involves the regioselective alkylation of 3-hydroxyisoxazole-5-ester and subsequent reduction and deprotection steps, highlighting its role in producing central nervous system (CNS) active compounds (Riess, Schön, Laschat, & Jäger, 1998).
Base-Mediated Rearrangement of Oxetanes
The compound has been implicated in the base-mediated rearrangement of oxetanes to form isoxazoles. This transformation is significant for providing access to 3,4-disubstituted isoxazoles, which are underrepresented but valuable in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks
This compound plays a role in the synthesis of 5-fluoroalkyl-substituted isoxazoles. These compounds are important for developing fluorinated analogs of bioactive compounds like ABT-418 and ESI-09 (Chalyk et al., 2019).
Synthesis of β-Phenylethylamines and NBOMe Derivatives
This compound has been used in the synthesis of β-phenylethylamines and NBOMe derivatives, which are currently being evaluated for their biological activities (Yempala & Cassels, 2017).
Synthesis of Hexahydro-3H-Xantheno[1,2-c]Isoxazoles
In the preparation of isoxazolidine and isoxazoline derivatives, this compound has been used. These compounds are prepared via 1,3-dipolar cycloaddition reactions and are significant due to their diastereoselective formation (Rao et al., 2016).
Synthesis of Isoxazolyl-1,4-Dihydropyridines
This compound is crucial for synthesizing isoxazole carbaldehydes, which are key starting materials for creating isoxazole1,4-dihydropyridines. These derivatives have a range of applications in constructing more complex systems, including natural products (Mirzaei et al., 2003).
Mechanism of Action
Future Directions
The future directions of “5-(Methoxymethyl)isoxazole-3-carbaldehyde” and its derivatives could involve further exploration of their biological activities and therapeutic potential . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-4-6-2-5(3-8)7-10-6/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQQPKTXCFQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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